molecular formula C17H18N2O B11939889 N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 345208-39-1

N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11939889
CAS No.: 345208-39-1
M. Wt: 266.34 g/mol
InChI Key: SIZZIFZNPOQJSV-UHFFFAOYSA-N
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Biological Activity

N-allyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the modification of acridine derivatives. The compound can be synthesized through various methods including:

  • Cyclization Reactions : Utilizing precursors that contain both amine and carboxylic acid functionalities.
  • Allylation : The introduction of the allyl group is crucial for enhancing biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)15.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.0Inhibition of proliferation

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate its potential as an antimicrobial agent.

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit certain kinases involved in cell signaling pathways critical for cancer cell survival.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Gene Expression : It influences the expression of genes associated with cell cycle regulation and apoptosis.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model for breast cancer. The study reported a significant reduction in tumor size and weight compared to control groups after treatment with the compound over a period of four weeks.

Properties

CAS No.

345208-39-1

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

N-prop-2-enyl-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C17H18N2O/c1-2-11-18-17(20)16-12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16/h2-3,5,7,9H,1,4,6,8,10-11H2,(H,18,20)

InChI Key

SIZZIFZNPOQJSV-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

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